REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([CH:12]=O)=[CH:10][C:9]2[C:4](=[C:5]([CH3:14])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.CC([S@]([NH2:21])=O)(C)C.[BH4-].[Na+].CO>C1COCC1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].O>[Cl:1][C:2]1[C:11]([CH2:12][NH2:21])=[CH:10][C:9]2[C:4](=[C:5]([CH3:14])[CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:2.3,6.7.8.9.10|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=C(C=CC=C2C=C1C=O)C
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
catalyst
|
Smiles
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CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
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Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[S@@](=O)N
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 60 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 3 h
|
Duration
|
3 h
|
Type
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TEMPERATURE
|
Details
|
cooled to 10° C
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered through Celite
|
Type
|
WASH
|
Details
|
washed thoroughly with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in MeOH (20 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
after removing the solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in DCM
|
Type
|
WASH
|
Details
|
The organic layer was washed with sat. NaHCO3 solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in MeOH
|
Type
|
WASH
|
Details
|
eluting with 0-0.1M MeOH/NH3 in MeOH
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with 0-5% MeOH in EtOAc
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=C(C=CC=C2C=C1CN)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |